molecular formula C3HClF3N3 B598864 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole CAS No. 1199215-88-7

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B598864
CAS No.: 1199215-88-7
M. Wt: 171.507
InChI Key: XRZFEFMCIGCKEH-UHFFFAOYSA-N
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Description

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,2,4-triazole with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions include substituted triazoles, oxidized or reduced triazole derivatives, and coupled products with various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its triazole ring, which imparts distinct electronic and steric properties compared to other similar compounds.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClF3N3/c4-2-8-1(9-10-2)3(5,6)7/h(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZFEFMCIGCKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672423
Record name 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-88-7
Record name 5-Chloro-3-(trifluoromethyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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